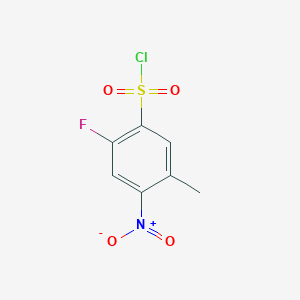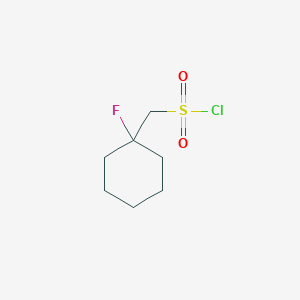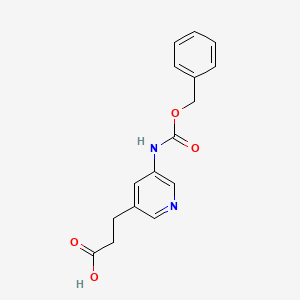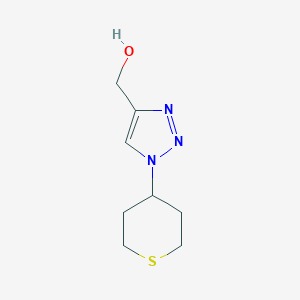
(1-(tétrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)méthanol
Vue d'ensemble
Description
The compound “(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic molecule that contains a tetrahydro-2H-thiopyran ring and a 1,2,3-triazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydro-2H-thiopyran ring, which is a six-membered ring containing one sulfur atom, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the sulfur atom in the tetrahydro-2H-thiopyran ring and the nitrogen atoms in the 1,2,3-triazole ring . These atoms are capable of participating in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur and nitrogen atoms could impact its polarity and solubility .Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a été étudié pour son potentiel à lutter contre les infections microbiennes. La recherche indique que les dérivés du tétrahydro-2H-thiopyran-4-yl présentent une forte activité contre les Candida spp., qui sont des agents pathogènes de levure courants. Ces composés ont montré des valeurs de concentrations minimales inhibitrices (CMI) allant de 1,95 à 15,62 mg/ml, indiquant leur efficacité à inhiber la croissance de ces agents pathogènes .
Propriétés anticonvulsivantes
Certains dérivés de ce composé ont démontré une activité anticonvulsivante significative. En particulier, ils se sont avérés efficaces dans des modèles comme le modèle de pentylène tétrazole, qui est utilisé pour induire des crises dans des conditions de laboratoire. Cela suggère des applications potentielles dans le développement de nouveaux traitements pour l’épilepsie et d’autres troubles liés aux crises .
Calculs de chimie quantique
Des chercheurs ont effectué des calculs de chimie quantique pour comprendre l’interaction et les énergies de liaison des dérivés de ce composé avec d’autres molécules. Ceci est crucial pour la conception de médicaments avec des caractéristiques de liaison optimales à leurs sites cibles, augmentant ainsi la spécificité et la puissance des produits pharmaceutiques .
Études pharmacodynamiques
Les dérivés du composé peuvent être utilisés dans des études pharmacodynamiques pour évaluer leurs effets sur les systèmes biologiques. Par exemple, leur impact sur les capacités motrices peut être évalué à l’aide de tests tels que le test de rotarod, ce qui est important pour déterminer le profil de sécurité de nouveaux médicaments potentiels .
Mécanisme D'action
THT-M has been found to act as a ligand in metal complexes, binding to the metal center and forming a coordination bond. This binding allows the metal center to interact with other molecules or ions, leading to a variety of chemical reactions. Additionally, THT-M has been found to interact with proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
THT-M has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, as well as to have anti-inflammatory and antioxidant properties. Additionally, THT-M has been found to have anti-cancer activity, as well as to modulate the activity of certain enzymes and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
THT-M has several advantages for use in lab experiments. It is a water-soluble compound that is easy to synthesize and is relatively stable. Additionally, it has a wide range of applications in scientific research. However, THT-M has some limitations for use in lab experiments. It is not as potent as some other compounds, and it can be difficult to obtain in large quantities.
Orientations Futures
THT-M has a wide range of potential future applications in scientific research. It could be used to design new therapeutic agents, as well as to study the structure and function of proteins. Additionally, it could be used in the development of new catalysts for organic synthesis reactions. Finally, it could be used to investigate the biochemical and physiological effects of metal complexes.
Propriétés
IUPAC Name |
[1-(thian-4-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5,8,12H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCTXHISIROECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride](/img/structure/B1448730.png)
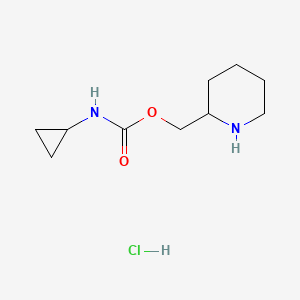

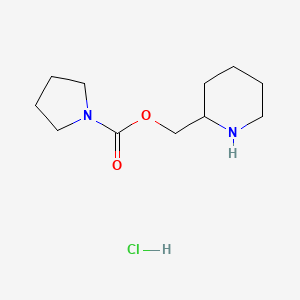
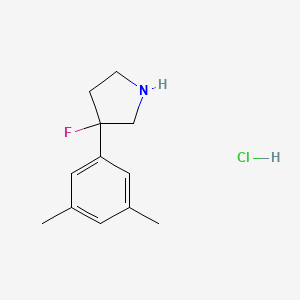
![N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1448739.png)

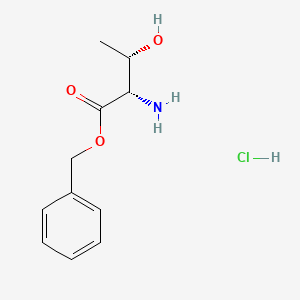
![{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1448745.png)
